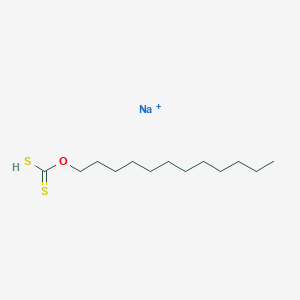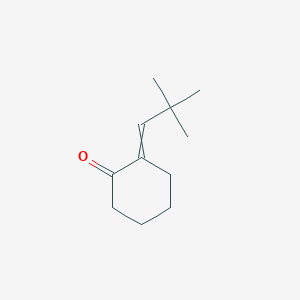
2-(2,2-Dimethylpropylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of cyclohexanone with 2,2-dimethylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Grignard Reaction: Another approach involves the reaction of cyclohexanone with a Grignard reagent derived from 2,2-dimethylpropyl bromide. This reaction is conducted in anhydrous ether or tetrahydrofuran as the solvent, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropylidene)cyclohexan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like organolithium or organomagnesium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether, Grignard reagents in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signal transduction cascades, and gene expression, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the 2,2-dimethylpropylidene group.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring, offering different reactivity and applications.
4,4-Dimethyl-2-cyclohexen-1-one: A structurally related compound with two methyl groups at the 4-position and a double bond in the ring.
Uniqueness
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is unique due to the presence of the 2,2-dimethylpropylidene group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
72653-54-4 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(2,3)8-9-6-4-5-7-10(9)12/h8H,4-7H2,1-3H3 |
Clé InChI |
VAQDXVVMOPZSRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


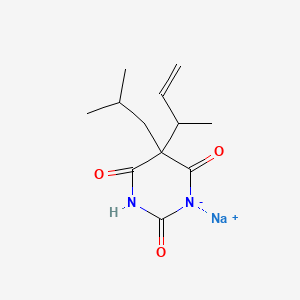
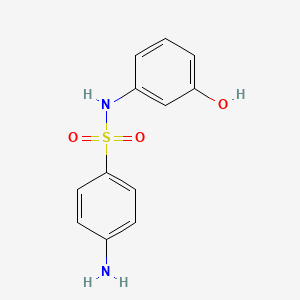
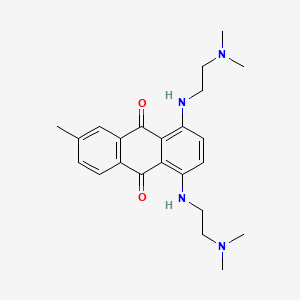
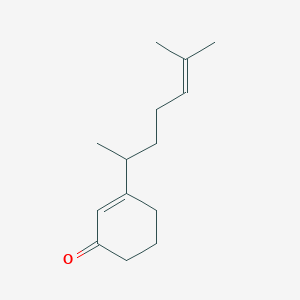

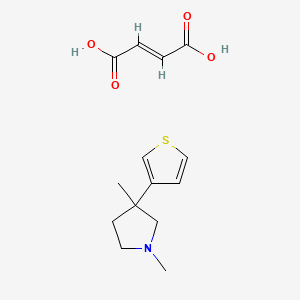
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
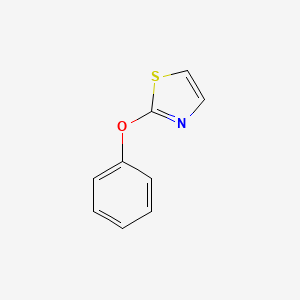
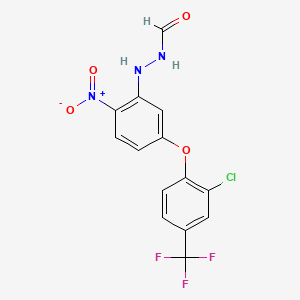
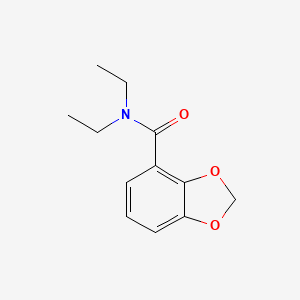
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

